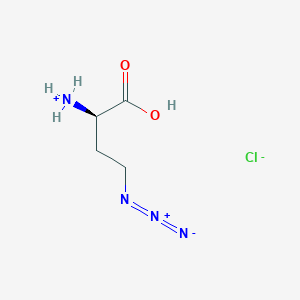
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine
Overview
Description
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine is a chemical compound with a molecular formula of C6H13NO. It is also known as (R,R)-4-Amino-3-methyl-1,2-dihydropyran and is a chiral building block in organic synthesis. The compound has gained attention in recent years due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis of Chiral Methyl-Branched Building Blocks : The compound and its analogs have been utilized in the synthesis of chiral methyl-branched building blocks. These have applications in creating insect pheromones and biologically active compounds, as demonstrated by Mineeva (2015) (Mineeva, 2015).
Convenient Synthesis Methods : A study by Wang et al. (2011) described an efficient and environmentally friendly protocol for synthesizing derivatives of the compound. This research highlighted advantages like simpler work-up procedures, shorter reaction times, and higher yields (Wang et al., 2011).
Structural Characterization : Bennett and Murphy (2020) focused on the structural characterization of related compounds using NMR spectroscopy, ESI mass spectrometry, and IR spectroscopy. This type of research is crucial for understanding the properties and potential applications of these molecules (Bennett & Murphy, 2020).
Application in Monoamine Transport Inhibition : Research by Santra et al. (2012) explored the structural motifs of similar compounds for inhibiting monoamine transport. This has implications in developing potential antidepressants (Santra et al., 2012).
NMR Studies on Tautomerism : Tan et al. (1982) conducted NMR studies on Schiff's bases of similar compounds to understand their tautomerism. Understanding these structural dynamics is important for designing molecules with desired properties (Tan et al., 1982).
Synthesis and Transformations of Derivatives : Arutyunyan et al. (2012) described the synthesis and chemical transformations of a related compound. Such studies contribute to the development of new synthetic methods and potential applications in various fields (Arutyunyan et al., 2012).
Complex Formation with Metal Ions : Peana et al. (2015) reported on the complex formation between a derivative of the compound and metal ions. This research is significant for understanding the coordination behavior of these molecules in solution, which can have implications in biochemistry and materials science (Peana et al., 2015).
properties
IUPAC Name |
(3R,4R)-3-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKNHIDEGYGPD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)
![1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039929.png)


![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3039933.png)

![(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol](/img/structure/B3039936.png)





![1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3039946.png)
